molecular formula C12H7F3O2 B11871356 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde

2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde

Cat. No.: B11871356
M. Wt: 240.18 g/mol
InChI Key: YDSZTIORUHQQND-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of naphthalene derivatives using specialized reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of reagents, catalysts, and reaction parameters is crucial to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: 2-(Trifluoromethoxy)naphthalene-4-carboxylic acid.

    Reduction: 2-(Trifluoromethoxy)naphthalene-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde exerts its effects depends on its interactions with molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-(Trifluoromethoxy)benzaldehyde: Another benzaldehyde derivative with the trifluoromethoxy group in a different position.

    2-(Trifluoromethoxy)phenylacetic acid: Contains a phenyl ring with a trifluoromethoxy group and an acetic acid functional group.

Uniqueness

2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which can impart distinct electronic and steric properties compared to its benzene analogs.

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

3-(trifluoromethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H

InChI Key

YDSZTIORUHQQND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)(F)F

Origin of Product

United States

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